molecular formula C18H14F3N3O4 B2394085 2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 861207-04-7

2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

货号: B2394085
CAS 编号: 861207-04-7
分子量: 393.322
InChI 键: RFSPZHNDGPIPQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a useful research compound. Its molecular formula is C18H14F3N3O4 and its molecular weight is 393.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS No. 861207-04-7) is a compound of interest due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory effects, drawing from various research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14F3N3O4
  • Molecular Weight : 393.32 g/mol
  • Density : 1.404 g/cm³
  • Boiling Point : 648.1 ± 55.0 °C (predicted) .

Antimicrobial Activity

Research has shown that derivatives of hydrazinecarboxamides, including those related to this compound, exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:

  • Mycobacterium tuberculosis : Compounds with similar structures demonstrated inhibition against both M. tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .
  • Gram-positive bacteria : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus and other Gram-positive cocci .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : A study reported moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.

Cytotoxicity

Cytotoxicity studies indicate that derivatives of this compound do not exhibit significant cytostatic properties on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile for further development .

Case Study 1: Antimycobacterial Activity

A series of experiments were conducted to evaluate the antimycobacterial activity of various derivatives related to the compound. The results indicated that while some derivatives showed negligible activity at high concentrations (1000 µM), others like the N-hexyl derivative exhibited an MIC of 250 µM against M. tuberculosis .

Case Study 2: Enzyme Inhibition Profile

In a comparative study of enzyme inhibition, certain derivatives showed lower IC50 values than clinically used drugs like rivastigmine for AChE inhibition, indicating potential as therapeutic agents in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectMIC/IC50 Values
AntimicrobialMycobacterium tuberculosisInhibition62.5 - 250 µM
AntimicrobialGram-positive bacteriaInhibitionVariable
Enzyme InhibitionAChEModerate inhibition27.04 - 106.75 µM
Enzyme InhibitionBuChEModerate inhibition58.01 - 277.48 µM
CytotoxicityHepG2, MonoMac6No significant cytostatic effectNot applicable

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide as anticancer agents. The compound's structural characteristics allow it to interact with biological targets effectively. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antidiabetic Properties

In addition to anticancer applications, there is emerging evidence that such compounds may also exhibit antidiabetic properties. The molecular docking studies suggest that these compounds can interact with key enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure of synthesized compounds .

Polymer Chemistry

The benzoxazine structure is also significant in polymer chemistry, where it can be used to synthesize thermosetting polymers with high thermal stability and mechanical strength. The incorporation of trifluoromethyl groups enhances the thermal and chemical resistance of these materials .

Coatings and Adhesives

Due to their excellent adhesion properties and resistance to solvents and heat, benzoxazine-based materials are being explored for use in coatings and adhesives. These applications leverage the unique properties of the compound to improve performance in industrial settings .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerIdentified as a potential agent against various cancer cell lines; mechanisms include apoptosis induction.
Material ScienceDemonstrated high thermal stability in polymer formulations; effective as coatings due to enhanced adhesion properties.
AntidiabeticMolecular docking studies indicate interaction with glucose metabolism enzymes; potential for diabetes treatment development.

属性

IUPAC Name

2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-4H-1,4-benzoxazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-17(15(26)22-12-7-2-3-8-13(12)28-17)16(27)24-23-14(25)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,26)(H,23,25)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSPZHNDGPIPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。